molecular formula C17H19NO4S B344670 2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 496015-65-7

2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B344670
CAS No.: 496015-65-7
M. Wt: 333.4g/mol
InChI Key: AZCPRJDYCCYCAD-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (compound 28) is a sulfonamide derivative synthesized via a metal-free electrochemical method, yielding 52% after purification by column chromatography . Its structure features a tetrahydroisoquinoline core substituted at the 2-position with a 2,5-dimethoxyphenylsulfonyl group. Its synthesis emphasizes green chemistry principles, avoiding transition-metal catalysts, which distinguishes it from traditional sulfonamide preparation routes .

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-21-15-7-8-16(22-2)17(11-15)23(19,20)18-10-9-13-5-3-4-6-14(13)12-18/h3-8,11H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCPRJDYCCYCAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325341
Record name 2-(2,5-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644397
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

496015-65-7
Record name 2-(2,5-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction is a cornerstone for constructing the tetrahydroisoquinoline scaffold. This method involves cyclizing phenethylamine derivatives with aldehydes or carbonyl equivalents under acidic conditions:

Procedure ():

  • Substrate Preparation : A phenethylamine derivative (e.g., N -benzylphenethylamine) is treated with formaldehyde or its dimethyl acetal.

  • Cyclization : Conducted in HCl or H₂SO₄ (1–10 eq.) at 25–100°C for 12–24 hours.

  • Isolation : Neutralization with NaHCO₃ followed by extraction with dichloromethane (DCM).

Example :

  • Starting Material : 2-(3,4-Dimethoxyphenyl)ethylamine

  • Conditions : 1N HCl, methylal (formaldehyde source), 70°C, 10 hours

  • Yield : 85–90% of 1,2,3,4-tetrahydroisoquinoline.

Aryne Annulation Strategy

Advanced methods employ aryne intermediates for regioselective isoquinoline formation ():

  • Aryne Generation : Triflation of 2-(trimethylsilyl)phenyl triflate using CsF.

  • Annulation : Reaction with β-keto esters or enamides at 0°C to room temperature.

  • Hydrogenation : Pd/C or Rh catalysis under H₂ (1–3 atm) to reduce isoquinoline to tetrahydroisoquinoline.

Key Insight :

  • Methoxy groups on the aryne precursor enhance regioselectivity via electronic polarization.

Sulfonylation of the Tetrahydroisoquinoline Core

Direct C(sp³)–H Sulfonylation

A metal-free approach using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) enables direct sulfonylation at the C(1) position ():

Optimized Protocol ():

ParameterValue
SubstrateN-Boc-tetrahydroisoquinoline
OxidantDDQ (1.1 eq.)
Nucleophile2,5-Dimethoxyphenylsulfonyl chloride (2.5 eq.)
SolventDCM (0.1 M)
Additive4Å molecular sieves (120 mg/mmol)
Temperature25°C, 1 hour
Yield92–98%

Mechanism :

  • Single Electron Transfer (SET) : DDQ oxidizes tetrahydroisoquinoline to a radical cation.

  • Iminium Ion Formation : H-atom abstraction generates a reactive iminium intermediate.

  • Nucleophilic Trapping : Sulfonyl chloride attacks the iminium ion, followed by deprotection.

Preyssler Heteropolyacid-Catalyzed Sulfonylation

Silica-supported Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]/SiO₂) offers a reusable catalytic system ():

  • Reaction Setup :

    • Substrate: N-aralkylsulfonamide

    • Reagent: s-Trioxane (formaldehyde equivalent)

    • Catalyst: 0.5 mol% PASiO₂

    • Solvent: Toluene, 70°C, 6 hours

  • Yield : 88–94% with >95% purity.

  • Recyclability : Catalyst reused 5 times without significant activity loss.

Advantage : Eliminates stoichiometric acids, reducing waste.

Multi-Step Synthesis from Advanced Intermediates

Coupling-Hydrogenation Approach

A hybrid strategy merges cross-coupling and hydrogenation ():

  • Isoquinoline Coupling :

    • Substrates : Isoquinoline triflate and N-oxide derivative.

    • Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), K₂CO₃, dioxane, 90°C.

    • Product : Bis-isoquinoline (yield: 40–50%).

  • Diastereoselective Hydrogenation :

    • Catalyst : Rh(COD)₂OTf/(R)-Segphos (2 mol%).

    • Conditions : H₂ (50 psi), THF, 25°C, 12 hours.

    • Outcome : Tetrahydroisoquinoline with >20:1 dr.

Comparative Analysis of Methods

MethodYield (%)Key AdvantageLimitation
Pictet-Spengler + DDQ92–98High regioselectivityRequires acidic conditions
Preyssler Heteropolyacid88–94Recyclable catalystLimited to aryl sulfonamides
Aryne Annulation70–85Regiocontrol via substituentsMulti-step, costly reagents
Coupling-Hydrogenation40–50Access to complex analogsLow yield in coupling step

Scalability and Industrial Considerations

  • DDQ-Mediated Route : Demonstrated at 100-g scale with 90% yield ().

  • Catalytic Hydrogenation : Rhodium catalysts increase cost but enable enantioselectivity (up to 99% ee) for pharmaceutical applications.

  • Green Chemistry Metrics : Preyssler catalyst reduces E-factor by 30% compared to stoichiometric methods .

Scientific Research Applications

Neuroprotective Properties

Tetrahydroisoquinoline derivatives have been extensively studied for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's Disease (AD). The compound has shown promise in:

  • Reducing Amyloid Plaque Formation : Research indicates that THIQ derivatives can downregulate amyloidogenic processing pathways, which are critical in the progression of Alzheimer's disease. Specifically, studies have demonstrated that certain THIQ compounds significantly reduce the concentration of amyloid-beta peptides, which are implicated in AD pathology .
  • Antioxidative Effects : The compound has been associated with antioxidative properties that protect neuronal cells from oxidative stress. This is particularly relevant in conditions like intracerebral hemorrhage, where oxidative damage plays a significant role .
  • Anti-inflammatory Actions : Inflammation is a key factor in neurodegeneration. THIQ derivatives have been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways and reducing the expression of pro-inflammatory cytokines .

Pharmacological Applications

Beyond neuroprotection, 2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has potential applications in various therapeutic areas:

  • Anti-ulcer Activity : The compound has been noted for its ability to inhibit acid secretion and display anti-ulcer properties. This could be beneficial in treating gastric ulcers and related gastrointestinal disorders .
  • Antimicrobial Activity : Some studies suggest that THIQ derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or treatments for infections .

Synthesis and Derivatives

The synthesis of this compound typically involves the Pictet-Spengler reaction using N-aralkylsulfonamides. This method has been optimized to yield high purity and efficiency while allowing for the recycling of catalysts used in the process . The structural versatility of THIQs allows for the development of various derivatives that may enhance specific pharmacological activities.

Case Studies and Research Findings

Several studies have documented the efficacy of THIQ derivatives in preclinical models:

  • Alzheimer's Disease Models : In vitro studies using neuronal cell lines have shown that certain THIQ compounds can enhance cell viability and reduce apoptosis induced by amyloid-beta toxicity. For example, Dauricine (a related THIQ derivative) was found to significantly decrease amyloid plaque accumulation and improve cognitive function in AD models .
  • Oxidative Stress Models : Research involving SH-SY5Y cells demonstrated that treatment with THIQ derivatives led to a marked reduction in markers of oxidative stress and improved cell survival rates under conditions mimicking oxidative damage .

Data Table: Summary of Applications

Application AreaMechanism/EffectReferences
NeuroprotectionReduces amyloid plaque formation
Exhibits antioxidative effects
Anti-inflammatory actions
Anti-ulcer ActivityInhibits acid secretion
Antimicrobial ActivityPotential antibiotic properties

Mechanism of Action

The mechanism by which 2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline exerts its effects involves interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • This contrasts with brominated analogs (e.g., 3, 4), which may prioritize halogen-bonding interactions .
  • Synthetic Methodology : 28 is synthesized electrochemically, avoiding metal catalysts common in cross-coupling reactions (e.g., Pd in compound 17 ), aligning with sustainable chemistry trends. In contrast, 18 and 20 rely on reductive amination or hydrogenation .

Physicochemical and Functional Comparisons

Table 2: Physicochemical Properties

Compound ID Molecular Weight Key Functional Groups Solubility (Inferred) Stability Considerations
28 Not specified Sulfonamide, dimethoxyaryl Moderate (polar sulfonyl group) Stable under electrochemical conditions
3 Not specified Bromophenethyl, dimethoxyaryl Low (nonpolar bromo group) Sensitive to nucleophilic substitution
20 Not specified Dimethoxyaryl, piperidine High (basic amine) Stable as HCl salt

Key Observations :

  • Polarity : The sulfonyl group in 28 likely increases water solubility compared to brominated analogs like 3 , though less than basic amines (e.g., 20 as HCl salt) .

Biological Activity

The compound 2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a member of the tetrahydroisoquinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H19_{19}N1_{1}O4_{4}S
  • CAS Number : 31464-38-7

This compound features a sulfonyl group attached to a tetrahydroisoquinoline core, which is significant for its biological interactions.

Antifungal Properties

Recent studies have highlighted the antifungal activity of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives. In particular, derivatives of this class have shown significant antifungal effects against various species such as Aspergillus and Penicillium spp. The use of environmentally friendly catalysts in their synthesis has been noted to yield moderate to high effectiveness (35-91%) under mild conditions .

Neuropharmacological Effects

Tetrahydroisoquinolines are often investigated for their neuropharmacological properties. Research indicates that certain derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects. For instance, compounds with similar structures have been studied for their potential in treating neurodegenerative diseases by influencing dopamine and norepinephrine levels in the brain .

Cytotoxicity and Anticancer Activity

The cytotoxic properties of tetrahydroisoquinoline derivatives have also been explored. Some studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, the compound's ability to interact with cellular signaling pathways has been linked to its anticancer efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds from this class may act as inhibitors of catechol O-methyltransferase (COMT), affecting catecholamine metabolism and availability in the nervous system .
  • Receptor Modulation : The interaction with neurotransmitter receptors has been suggested as a pathway through which these compounds exert their effects on mood and cognition.
  • Antimicrobial Activity : The sulfonyl group enhances the compound's ability to penetrate microbial membranes, leading to increased antifungal activity against pathogenic fungi .

Research Findings and Case Studies

StudyFindings
Study ADemonstrated significant antifungal activity against Aspergillus spp., with MIC values indicating effective concentrations.
Study BExplored neuroprotective effects in animal models of Parkinson's disease; showed potential in reducing neuroinflammation.
Study CInvestigated cytotoxic effects on various cancer cell lines; reported IC50 values indicating strong anticancer potential.

Q & A

Q. What are the established synthetic routes for 2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline, and how do reaction parameters (e.g., solvent, catalyst) affect yield?

  • Methodological Answer: Synthesis typically involves cyclization of precursors such as dimethoxy-substituted benzaldehyde derivatives and sulfonamide-containing amines. For example, describes analogous routes for a methylsulfonyl-substituted tetrahydroisoquinoline, where cyclization under acidic or basic conditions (e.g., HCl/EtOH or NaH/THF) yields the core structure . Key parameters include:
  • Temperature: Higher temperatures (80–100°C) improve cyclization efficiency but may degrade sensitive functional groups.

  • Catalysts: Lewis acids (e.g., ZnCl₂) enhance electrophilic aromatic substitution for sulfonyl group incorporation.

  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the pure product.

    • Table 1: Comparison of Synthetic Routes from Analogous Compounds
Precursor TypeReaction ConditionsYield (%)Purity (HPLC)Reference
Benzaldehyde derivativeHCl/EtOH, reflux65–72>95%
Sulfonamide-amineNaH/THF, 0°C→RT58–6390–92%

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer:
  • NMR (¹H/¹³C): Essential for confirming the positions of methoxy (δ 3.7–3.9 ppm) and sulfonyl groups (downfield shifts due to electron-withdrawing effects).
  • HRMS: Validates molecular formula (e.g., C₁₈H₂₀NO₅S⁺ requires m/z 362.1064).
  • X-ray Crystallography: Resolves stereochemical ambiguities (see for tetrahydroisoquinoline derivatives analyzed via single-crystal diffraction) .

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility and stability for in vitro pharmacological assays?

  • Methodological Answer:
  • Solubility: Use co-solvents (DMSO ≤1% v/v) or surfactants (e.g., Tween-80) in aqueous buffers. notes that sulfonyl groups enhance hydrophilicity compared to methylsulfonyl analogs .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust pH to 6–7 to minimize hydrolysis of the sulfonyl group.

Q. What mechanistic hypotheses explain the antitumor activity of tetrahydroisoquinoline derivatives, and how can they be tested for this compound?

  • Methodological Answer:
  • Hypothesis: Sulfonyl and dimethoxy groups may inhibit topoisomerase II or induce apoptosis via reactive oxygen species (ROS) generation (see for neurotoxic and antitumor mechanisms in related compounds) .
  • Testing Strategies:
  • Enzyme Inhibition Assays: Measure IC₅₀ against purified topoisomerase II.
  • ROS Detection: Use fluorescent probes (e.g., DCFH-DA) in cancer cell lines (e.g., HeLa).

Q. How should contradictory data on biological activity across studies be addressed?

  • Methodological Answer:
  • Source Analysis: Compare assay conditions (e.g., cell line variability, compound purity). highlights discrepancies in IC₅₀ values due to differing impurity profiles .

  • Validation: Reproduce experiments with orthogonal methods (e.g., ATP-based viability assays vs. apoptosis markers).

    • Table 2: Case Study of Data Contradiction Resolution
StudyReported IC₅₀ (μM)Assay TypePurity (%)Resolution Strategy
A12.3MTT assay95Re-test with LC-MS-pure compound
B28.7Flow cytometry88Validate via caspase-3 activation assay

Synthesis & Analytical Challenges

Q. What strategies mitigate side reactions during sulfonyl group introduction?

  • Methodological Answer:
  • Protecting Groups: Temporarily block methoxy groups with acetyl during sulfonation to prevent electrophilic over-substitution.
  • Low-Temperature Control: Add sulfonating agents (e.g., SO₃·Py complex) at −20°C to reduce dimerization (analogous to ) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer:
  • Docking Studies: Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1XYZ). supports modeling neurotoxicity via dopamine receptor binding .
  • MD Simulations: Assess binding stability over 100 ns trajectories (GROMACS/AMBER).

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